2-Chloro-6-nitro-4-(trifluoromethyl)aniline
Overview
Description
2-Chloro-6-nitro-4-(trifluoromethyl)aniline is a chemical compound that serves as an intermediate in the synthesis of various pesticides and herbicides. It is characterized by the presence of chlorine, nitro, and trifluoromethyl functional groups attached to an aniline moiety. The compound's structure and reactivity are influenced by these substituents, which can affect its vibrational characteristics and molecular interactions .
Synthesis Analysis
The synthesis of related chloro-nitro-trifluoromethyl aniline derivatives often involves multi-step reactions, starting from aniline or its derivatives. For instance, N-nitro-2,4,6-Trichloroaniline can be synthesized using acetyl nitrate as a nitrating agent, with the reaction conditions significantly affecting the yield . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline is synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods demonstrate the complexity and variability in the synthesis of chloro-nitro-trifluoromethyl aniline compounds.
Molecular Structure Analysis
The molecular structure of chloro-nitro-trifluoromethyl aniline derivatives is often studied using spectroscopic methods such as IR, UV, and NMR. For example, N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives exhibit an intramolecular hydrogen bond, as suggested by IR, UV, and 1H NMR studies . The presence of various functional groups and their positions on the aniline ring can significantly influence the molecular structure and properties of these compounds.
Chemical Reactions Analysis
The reactivity of chloro-nitro-trifluoromethyl aniline derivatives is influenced by the substituents on the aniline ring. The reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with aniline derivatives, for instance, shows that the rates of reactions and the mechanisms involved are affected by the nature and position of the substituents. An addition-elimination mechanism with second-order kinetics is suggested for these reactions, with the aniline nitrogen developing a positive charge in the transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitro-trifluoromethyl aniline derivatives can be deduced from their vibrational spectra and quantum chemical studies. The vibrational characteristics, such as FT-IR and FT-Raman spectra, provide insights into the presence of functional groups and their influence on the molecule's behavior. Density functional theory (DFT) computations are used to derive optimized geometry, vibrational wavenumbers, and molecular electrostatic potential surfaces. These studies help in understanding the electron density delocalization and the thermodynamic parameters that are temperature-dependent .
Scientific Research Applications
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2,6-Dichloro-4-(trifluoromethyl)aniline
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4-Nitro-2-(trifluoromethyl)aniline
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2,6-Dichloro-4-(trifluoromethyl)aniline
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4-Nitro-2-(trifluoromethyl)aniline
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2,6-Dichloro-4-(trifluoromethyl)aniline
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4-Nitro-2-(trifluoromethyl)aniline
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRJMVXRUKFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370109 | |
Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
57729-79-0 | |
Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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